molecular formula C9H6F3NS B3070008 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate CAS No. 1000577-12-7

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate

Cat. No. B3070008
CAS RN: 1000577-12-7
M. Wt: 217.21 g/mol
InChI Key: BIBIVOJGQBWOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is a chemical compound with the molecular formula C9H6F3NS and a molecular weight of 217.21 . It is an isothiocyanate derivative .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate consists of a phenyl ring substituted with a methyl group, a trifluoromethyl group, and an isothiocyanate group .

Scientific Research Applications

Antidiabetic Properties

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate has been studied for its potential as an antidiabetic agent. Research demonstrated that certain derivatives of this compound, particularly 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H-pyrazol-3-one, show potent antihyperglycemic effects in diabetic mice. These compounds work by selectively inhibiting renal tubular glucose reabsorption rather than blocking intestinal glucose absorption, differentiating them from other antidiabetic agents (Kees et al., 1996).

Analytical Chemistry Applications

In analytical chemistry, 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, a related compound, has been used to derivatize certain biogenic amines for detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis. This application demonstrates the utility of the compound in simplifying the detection and analysis of biogenic amines in beverages (Jastrzębska et al., 2018).

Organocatalysis

Another interesting application is in organocatalysis, where derivatives of this chemical have been used in the formation of zwitterionic salts. These salts have shown effectiveness as organocatalysts for transesterification reactions. The reaction involves equimolar mixtures of methyl carboxylates and alcohols in hydrocarbons, demonstrating the compound's potential in catalyzing important chemical reactions (Ishihara et al., 2008).

Solar Energy

In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), a derivative of this compound has been used in a new thiolate/disulfide electrolyte system. The compound 2-methyl-5-trifluoromethyl-2H-[1,2,4]triazole-3-thiol and its oxidized form were integral parts of this system, indicating its potential application in improving the efficiency and stability of DSSCs (Hilmi et al., 2014).

Mechanism of Action

The mechanism of action for 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is not specified in the search results. It is mentioned for research use only and not intended for diagnostic or therapeutic use .

Safety and Hazards

The safety and hazards associated with 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate are not fully detailed in the search results. It is mentioned for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

1-isothiocyanato-2-methyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NS/c1-6-7(9(10,11)12)3-2-4-8(6)13-5-14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBIVOJGQBWOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N=C=S)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219752
Record name 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate

CAS RN

1000577-12-7
Record name 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000577-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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